1-Amino-1-cyclopropylpent-4-yn-2-one
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Overview
Description
1-Amino-1-cyclopropylpent-4-yn-2-one is an organic compound with the molecular formula C8H11NO It is characterized by the presence of an amino group attached to a cyclopropyl ring and a pent-4-yn-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of cyclopropylamine as a starting material, which undergoes a series of reactions including alkylation and cyclization to form the desired compound .
Industrial Production Methods: Industrial production of 1-Amino-1-cyclopropylpent-4-yn-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-cyclopropylpent-4-yn-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
1-Amino-1-cyclopropylpent-4-yn-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Amino-1-cyclopropylpent-4-yn-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl and pent-4-yn-2-one moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-Aminocyclopropanecarboxylic acid
- 1-Amino-4-cyclopentylpiperazine
- Cyclopropylamine
Uniqueness: 1-Amino-1-cyclopropylpent-4-yn-2-one is unique due to its combination of an amino group with a cyclopropyl ring and a pent-4-yn-2-one structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-amino-1-cyclopropylpent-4-yn-2-one |
InChI |
InChI=1S/C8H11NO/c1-2-3-7(10)8(9)6-4-5-6/h1,6,8H,3-5,9H2 |
InChI Key |
CSBJQDGCIPJBSK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)C(C1CC1)N |
Origin of Product |
United States |
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